Aqueous and Organic Solubility Comparison
While the target compound's precise aqueous solubility is not reported in primary literature, its behavior can be inferred from its comparator, the deprotected Minnelide disodium salt. The disodium salt of the same phosphonooxymethyl triptolide core, lacking the dibenzyl protecting groups, exhibits an aqueous solubility of 61 mg/mL at pH 7.4, a 3,600-fold increase over the parent compound triptolide's 17 μg/mL [1]. Triptolide O-Methyl Phosphate Dibenzyl Ester, due to its two lipophilic benzyl groups, is insoluble in water and instead demonstrates high solubility in organic solvents like chloroform and methanol, as reported by chemical vendors . This fundamental difference in lipophilicity directly dictates its use in organic-phase synthesis and non-aqueous formulation strategies, as opposed to the water-soluble Minnelide which is designed for direct intravenous or oral administration.
| Evidence Dimension | Solvent Solubility |
|---|---|
| Target Compound Data | Soluble in chloroform and methanol; insoluble in water. |
| Comparator Or Baseline | Minnelide (disodium phosphonooxymethyl triptolide): 61 mg/mL in water at pH 7.4. |
| Quantified Difference | Target is organic-soluble, comparator is water-soluble (61 mg/mL). |
| Conditions | Vendor-provided solubility data; disodium salt solubility measured at pH 7.4. |
Why This Matters
This explains why the compound is procured as a hydrophobic intermediate for synthesis, while the water-soluble Minnelide is procured as a final drug substance for in vivo studies.
- [1] Patil, S. P., et al. (2015). Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. Journal of Medicinal Chemistry, 58(23), 9334–9344. View Source
